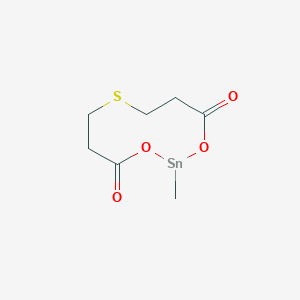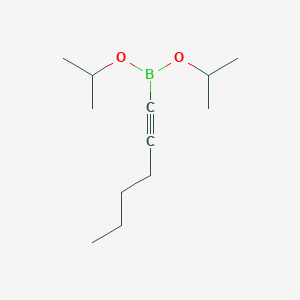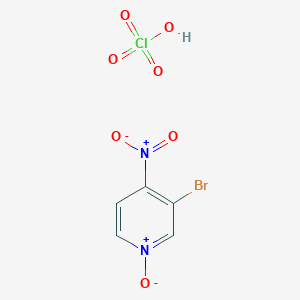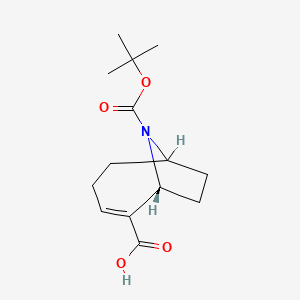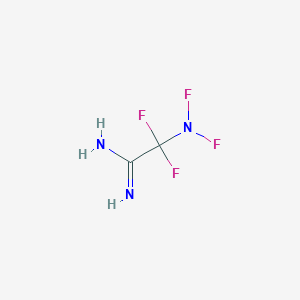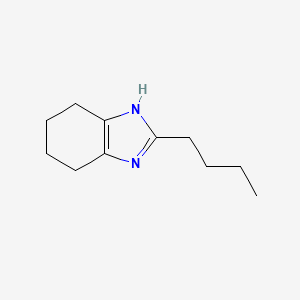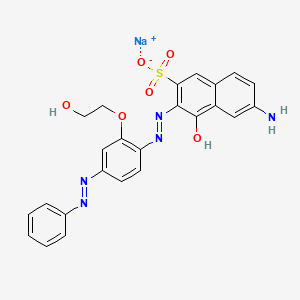![molecular formula C14H24O3Si2 B14289665 [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) CAS No. 114655-28-6](/img/structure/B14289665.png)
[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) is a chemical compound with a molecular formula of C14H24O3Si2. This compound is known for its unique structure, which includes a benzofuran core with trimethylsilane groups attached via oxygen linkages. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of benzofuran derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl groups. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through distillation or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrogenated benzofuran derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used to replace the trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction may produce 4,7-dihydrobenzofuran.
Wissenschaftliche Forschungsanwendungen
[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) exerts its effects involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzofuran core can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dihydro-2-benzofuran-1,3-dione: This compound shares the benzofuran core but lacks the trimethylsilyl groups.
4-Methyl-4,7-dihydro-2-benzofuran-1,3-dione: Similar structure with a methyl group instead of trimethylsilyl groups.
5,6-Diethoxy-benzofuran-4,7-dione: Contains ethoxy groups instead of trimethylsilyl groups.
Uniqueness
The presence of trimethylsilyl groups in [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) imparts unique chemical properties, such as increased lipophilicity and stability against hydrolysis. These properties make it a valuable compound for various research applications, distinguishing it from other benzofuran derivatives.
Eigenschaften
CAS-Nummer |
114655-28-6 |
|---|---|
Molekularformel |
C14H24O3Si2 |
Molekulargewicht |
296.51 g/mol |
IUPAC-Name |
trimethyl-[(3-trimethylsilyloxy-4,7-dihydro-2-benzofuran-1-yl)oxy]silane |
InChI |
InChI=1S/C14H24O3Si2/c1-18(2,3)16-13-11-9-7-8-10-12(11)14(15-13)17-19(4,5)6/h7-8H,9-10H2,1-6H3 |
InChI-Schlüssel |
ASRACOVKWGNFSI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=C2CC=CCC2=C(O1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


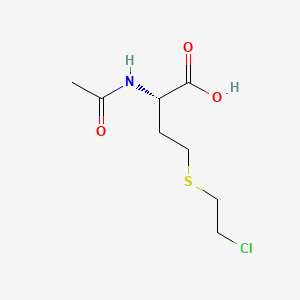
![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
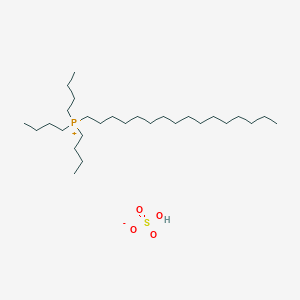
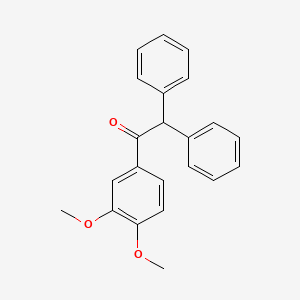

![3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene](/img/structure/B14289604.png)
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)
